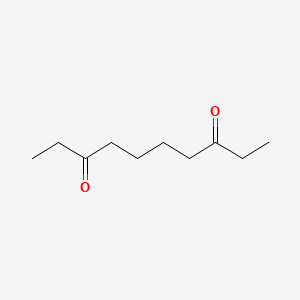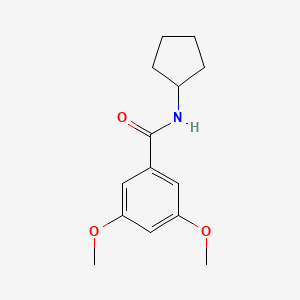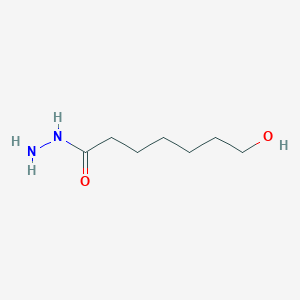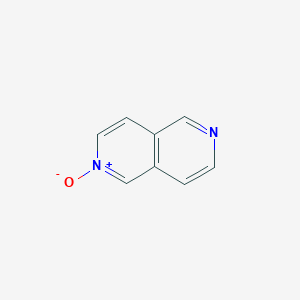
2,6-Naphthyridine,2-oxide(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Naphthyridine,2-oxide(9CI) is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by a naphthalene ring system in which two carbon atoms are replaced by nitrogen atoms. The molecular formula of 2,6-Naphthyridine,2-oxide(9CI) is C8H6N2O . This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Naphthyridine,2-oxide(9CI) can be achieved through several methods. One common approach involves the oxidation of 2,6-naphthyridine using oxidizing agents such as hydrogen peroxide or peracids . Another method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst can yield 2,6-Naphthyridine,2-oxide(9CI) .
Industrial Production Methods
Industrial production of 2,6-Naphthyridine,2-oxide(9CI) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,6-Naphthyridine,2-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxide group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with a metal catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine dioxides, while substitution reactions can produce various substituted naphthyridine derivatives .
Scientific Research Applications
2,6-Naphthyridine,2-oxide(9CI) has a wide range of applications in scientific research:
- **Chemistry
Properties
CAS No. |
222169-19-9 |
|---|---|
Molecular Formula |
C8H6N2O |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
2-oxido-2,6-naphthyridin-2-ium |
InChI |
InChI=1S/C8H6N2O/c11-10-4-2-7-5-9-3-1-8(7)6-10/h1-6H |
InChI Key |
ASTLQQFJKDPYTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C=[N+](C=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


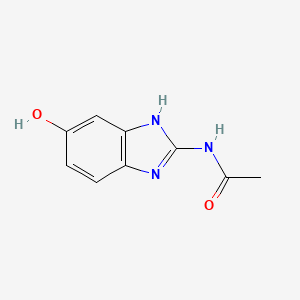

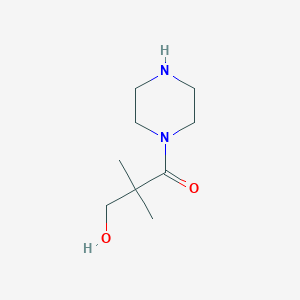

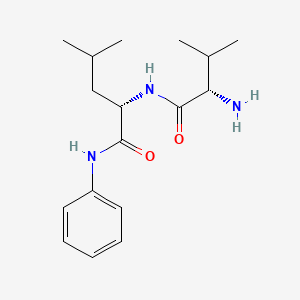
![Dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate](/img/structure/B13817349.png)
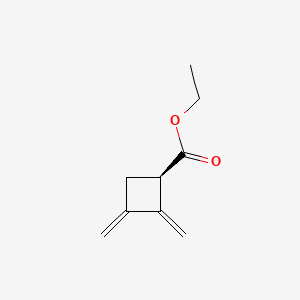

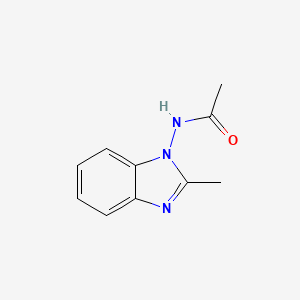
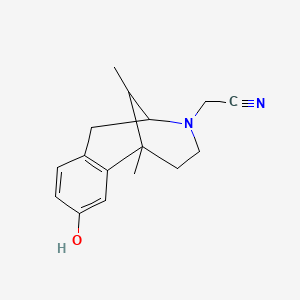
![disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-dihydroxypropyl phosphate](/img/structure/B13817372.png)
